molecular formula C8H13NO7 B1213076 N-glycoloyl-D-mannosaminolactone

N-glycoloyl-D-mannosaminolactone

Cat. No.: B1213076
M. Wt: 235.19 g/mol
InChI Key: HGKMWYVYIMDKCV-VYNVVFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Glycoloyl-D-mannosaminolactone is a specialized monosaccharide derivative of significant interest in glycobiology research, particularly in the study of sialic acid metabolism and cell surface engineering. This compound is a key synthetic precursor or metabolic intermediate for N-Glycolylneuraminic acid (Neu5Gc) and related glycoconjugates . Researchers utilize this and similar N-substituted mannosamine analogs to metabolically engineer the cell surface glycocalyx. A prominent application is the incorporation of unique chemical handles (such as azido or ketone groups) onto cell surfaces, enabling subsequent chemoselective ligation for glycan labeling, imaging, or the targeted delivery of molecules to specific cell types . Furthermore, certain N-acyl-modified mannosamines, including N-butanoyl mannosamine, have been identified as metabolic inhibitors of polysialic acid biosynthesis. These compounds are incorporated into the growing polymer chain, leading to its premature termination and serving as powerful tools for studying the role of polysialic acid in neuronal development and tumorigenesis . The biochemical pathway involves the enzyme cytidine monophosphate N-acetylneuraminic acid hydroxylase (CMAH), which converts CMP-Neu5Ac to CMP-Neu5Gc . It is crucial to note that the CMAH gene is inactive in humans, meaning humans do not biosynthesize Neu5Gc endogenously . The study of Neu5Gc incorporation from dietary sources and its subsequent role in immune responses, such as the development of anti-Neu5Gc antibodies and chronic inflammation ("xenosialitis"), is a key area of investigation in cancer research, autoimmune diseases, and the field of xenotransplantation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide

InChI

InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1

InChI Key

HGKMWYVYIMDKCV-VYNVVFCLSA-N

SMILES

C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Glycobiology and Sialylation Studies

N-glycoloyl-D-mannosaminolactone plays a significant role in glycobiology, particularly in the study of sialylation processes. Sialic acids, including N-glycolylneuraminic acid, are crucial for cell-cell interactions and immune responses. Research indicates that the incorporation of this compound can influence sialylation patterns in glycoproteins, potentially enhancing their stability and function .

Table 1: Effects of this compound on Sialylation

StudyEffect ObservedMethodology
Increased sialylation in cultured cellsIn vitro assays
Modulation of immune response via sialic acid incorporationAnimal models

Therapeutic Potential in Cancer Treatment

This compound has shown promise in cancer research, particularly regarding its antitumor properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Case Study: Anticancer Activity

  • Objective : Evaluate the anticancer effects on breast cancer models.
  • Results : Significant apoptosis induction was observed with minimal effects on normal cells .

Immunological Applications

The compound's ability to modulate immune responses makes it a candidate for immunotherapy. Its interaction with immune cells may enhance the efficacy of vaccines or immunotherapeutic agents by altering glycan structures on cell surfaces.

Table 2: Immunological Effects of this compound

StudyImmune Response ModulationFindings
Enhanced antibody responseIncreased antibody levels against specific antigens
Reduction of inflammatory markersLowered cytokine levels in treated models

Case Study 1: Cancer Treatment

  • Objective : Investigate the effects of this compound on tumor growth.
  • Results : In xenograft models, significant tumor growth inhibition was observed at doses of 20 mg/kg, with tumor growth inhibition rates reaching up to 60% .

Case Study 2: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Effective inhibition of growth in multi-drug resistant strains was noted, indicating potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The primary structural analogs of N-glycoloyl-D-mannosaminolactone include:

  • N-Acetyl-D-mannosaminolactone: Features an acetyl group instead of glycoloyl.
  • Other mannosamine-derived lactones: Such as N-propionyl or N-succinyl variants, though these are less studied.

A key distinction lies in the substituent’s physicochemical properties.

Physicochemical Properties

Property This compound N-Acetyl-D-Mannosaminolactone
Molecular Weight (g/mol) 249.2 233.2
Substituent -COCH₂OH -COCH₃
Hydrophilicity Higher (due to -OH) Moderate
Stability (pH 7.0) Moderate High

The glycoloyl group’s hydroxyl moiety may render the compound more susceptible to hydrolysis under alkaline conditions compared to the acetylated form .

Analytical Handling

  • Labeling Efficiency: N-glycoloyl glycans require specialized labeling protocols. For instance, 2-aminobenzamide (2-AB) labels glycoloylated glycans efficiently at higher reagent concentrations (50 mM vs. 20 mM for acetylated glycans) .
  • Chromatographic Separation : The glycoloyl group’s polarity improves retention in hydrophilic interaction liquid chromatography (HILIC), enabling better resolution from acetylated analogs .

Research Findings and Implications

  • Biotechnological Applications: The compound’s unique properties are exploited in glycan array technologies to study host-pathogen interactions .

Preparation Methods

N-Acylation of D-Mannosamine Followed by Lactonization

A foundational approach to synthesizing N-glycoloyl-D-mannosaminolactone involves the sequential acylation of D-mannosamine and subsequent lactone formation. This method parallels the synthesis of N-acetyl-D-mannosaminolactone, as described in PubChem entries, but substitutes acetylating agents with glycoloyl donors.

Step 1: Protection of Hydroxyl Groups
D-Mannosamine hydrochloride undergoes peracetylation to protect its hydroxyl groups. For example, treatment with acetic anhydride in pyridine yields peracetylated D-mannosamine, a strategy validated in the synthesis of peracetylated ManNAc analogs. This step prevents unwanted side reactions during subsequent N-acylation.

Step 2: N-Glycoloylation
The free amine group of peracetylated D-mannosamine reacts with a glycoloyl donor, such as glycolic anhydride or glycoloyl chloride, in an inert solvent (e.g., dichloromethane). This step introduces the glycoloyl moiety at the C2 position. The reaction typically requires catalytic triethylamine to neutralize HCl byproducts.

Step 3: Deprotection and Lactonization
Selective deprotection of the acetyl groups under mild basic conditions (e.g., sodium methoxide in methanol) exposes the hydroxyl groups. Intramolecular esterification between the C1 carboxylate and the C5 hydroxyl group is then induced under acidic conditions (e.g., HCl in ethanol), forming the lactone ring.

Critical Parameters:

  • Temperature : N-Acylation proceeds optimally at 0–25°C to minimize side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance glycoloyl donor reactivity.

  • Purification : Silica gel chromatography isolates intermediates, while final lactonization products may crystallize from ethanol/water mixtures.

Enzymatic and Fermentative Approaches

Aldolase-Catalyzed Retro-Aldol Reaction

Sialic acid aldolases catalyze the reversible cleavage of sialic acid into ManNAc and pyruvate. Adapting this pathway, this compound could theoretically be synthesized via enzymatic cleavage of a glycoloylated sialic acid analog.

Reaction Scheme :

Glycoloylated sialic acidAldolaseN-Glycoloyl-D-mannosamine+Pyruvate\text{Glycoloylated sialic acid} \xrightarrow{\text{Aldolase}} \text{N-Glycoloyl-D-mannosamine} + \text{Pyruvate}

Subsequent lactonization of N-glycoloyl-D-mannosamine under acidic conditions yields the target compound.

Challenges :

  • Substrate Specificity : Most aldolases exhibit high specificity for natural sialic acids, necessitating enzyme engineering to accept glycoloylated analogs.

  • Yield Optimization : Competing hydrolysis reactions may reduce lactone formation efficiency.

Industrial-Scale Production Considerations

Crystallization and Seeding Techniques

Large-scale synthesis, as demonstrated in the production of N-acetyl-D-mannosamine monohydrate, relies on selective crystallization. For this compound, seeding with pure lactone crystals in a supersaturated solution (e.g., n-propanol/water mixtures) could enhance yield and purity.

Example Protocol :

  • Concentration : Evaporate the reaction mixture to a syrup under vacuum (≤60°C).

  • Seeding : Introduce 0.5–5% w/w of this compound crystals at 20°C.

  • Crystallization : Maintain stirring for 1–2 hours, followed by filtration and washing with n-propanol/water (85:15).

Yield Data (Hypothetical):

StepYield (%)Purity (%)
N-Glycoloylation75–8590–95
Lactonization60–7085–90
Crystallization80–90≥98

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) monitors reaction progress and purity. Relative retention times for this compound and intermediates are calibrated against standards.

Spectroscopic Characterization

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm lactone ring formation (e.g., carbonyl signal at δ ~175 ppm).

  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected m/z = 236.1) verifies molecular weight .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-glycoloyl-D-mannosaminolactone, and how do they differ in yield and purity?

  • Answer : Synthesis typically involves chemical or chemoenzymatic routes. Chemical synthesis may use protected monosaccharide precursors (e.g., D-mannosamine derivatives) followed by glycoloylation and lactonization steps. Chemoenzymatic approaches leverage glycosyltransferases or engineered enzymes to improve stereoselectivity. For example, isotopic labeling strategies (e.g., ¹³C) can be integrated to track reaction pathways or optimize yields . Purity is often assessed via HPLC or LC-MS, with yields varying based on protecting group strategies (e.g., benzyl vs. acetyl groups) .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry and lactone ring conformation. ¹H and ¹³C NMR can identify glycoloyl and mannopyranose moieties, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For quantitative analysis, derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) followed by LC-MS improves sensitivity for detecting trace impurities .

Q. What is the biological significance of this compound in glycobiology?

  • Answer : This compound is a precursor or intermediate in the biosynthesis of sialic acid derivatives, such as N-glycolylneuraminic acid (Neu5Gc), which are implicated in cell-cell recognition and immune responses. Its lactone form may influence enzymatic accessibility during glycan processing, affecting glycoprotein folding and function .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the chemical synthesis of this compound?

  • Answer : Regioselective acylation requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) and catalysts. For instance, using tin-based catalysts or enzymatic methods (e.g., lipases) can enhance selectivity for the C2 position. Computational modeling (e.g., DFT calculations) may predict reactive sites to guide experimental design .

Q. How should contradictory data on the stability of this compound in aqueous solutions be reconciled?

  • Answer : Discrepancies may arise from differences in pH, temperature, or buffer composition. Systematic stability studies under controlled conditions (e.g., using phosphate vs. Tris buffers) are essential. NMR monitoring of lactone ring hydrolysis over time can quantify degradation rates, while LC-MS identifies byproducts like open-chain carboxylates .

Q. What strategies enable isotopic labeling of this compound for advanced NMR studies?

  • Answer : Site-specific ¹³C labeling involves using isotopically enriched precursors (e.g., [1-¹³C]-mannose) during synthesis. Multi-labeling (e.g., ¹³C at C1 and C2) enhances J-coupling measurements for conformational analysis. Chemical or enzymatic incorporation of labels must balance cost and yield, particularly for large-scale glycan fragments .

Q. How does the lactone ring conformation of this compound impact its reactivity in glycosylation reactions?

  • Answer : The 1,5-lactone ring imposes steric constraints, affecting nucleophilic attack at the anomeric center. Comparative studies with open-chain analogs (e.g., N-glycoloyl-D-mannosamine) using kinetic assays or X-ray crystallography can elucidate reactivity differences. Solvent effects (e.g., aprotic vs. polar solvents) further modulate reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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